2-(4-methoxyphenyl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)acetamide
Description
The compound 2-(4-methoxyphenyl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)acetamide features a central acetamide backbone linked to two distinct aromatic systems:
- A 4-methoxyphenyl group attached to the acetamide’s carbonyl carbon.
- A 5-(4-methoxyphenyl)isoxazole moiety connected via a methylene bridge to the acetamide’s nitrogen.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-24-17-7-3-14(4-8-17)11-20(23)21-13-16-12-19(26-22-16)15-5-9-18(25-2)10-6-15/h3-10,12H,11,13H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVPNUIMWJVULN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-methoxyphenyl)-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)acetamide is a synthetic compound with potential biological applications. Its structure includes an isoxazole moiety, which is known for various pharmacological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties and interaction with biological targets.
Chemical Structure and Properties
The compound's IUPAC name reveals its complex structure, featuring a methoxy-substituted phenyl group and an isoxazole moiety. The molecular formula is with a molecular weight of approximately 314.36 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 314.36 g/mol |
| Density | 1.142 g/cm³ |
| Boiling Point | 429.3 °C |
Antimicrobial Properties
Recent studies have indicated that compounds with similar structural features exhibit significant antibacterial and antifungal activities. For instance, the minimum inhibitory concentration (MIC) values for various derivatives have been reported, suggesting that modifications in the phenyl or isoxazole rings can enhance bioactivity.
- Antibacterial Activity : Compounds structurally related to this compound have shown promising results against both Gram-positive and Gram-negative bacteria. For example, MIC values against Staphylococcus aureus and Escherichia coli were recorded at concentrations ranging from 4.69 to 22.9 µM for different derivatives .
- Antifungal Activity : Similarly, antifungal evaluations indicated efficacy against Candida albicans and Fusarium oxysporum, with MIC values demonstrating moderate effectiveness .
The biological activity of this compound may be attributed to its ability to interact with specific bacterial enzymes or cellular pathways. Structural studies suggest that the isoxazole ring may play a crucial role in binding to target sites, potentially inhibiting key metabolic processes in pathogens.
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various derivatives of methoxy-substituted isoxazoles, including our compound of interest. The results indicated that modifications at the para position of the phenyl ring significantly enhanced antibacterial activity against E. coli and S. aureus .
- Structure-Activity Relationship (SAR) : Research exploring the SAR of related compounds highlighted that the introduction of electron-donating groups on the phenyl ring improved antimicrobial potency, suggesting a direct correlation between electronic properties and biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Heterocycles
2-((5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide (CAS: 762257-36-3)
- Key Differences :
- Replaces the isoxazole with a 1,3,4-oxadiazole ring.
- Introduces a thioether linkage instead of a methylene bridge.
- Substituents: Single 4-methoxyphenyl on oxadiazole and 5-methylisoxazole.
- Properties: Water solubility at pH 7.4: 2.9 µg/mL, suggesting moderate hydrophilicity due to the polar oxadiazole and thioether groups . Biological relevance: Oxadiazoles are known for antimicrobial and anti-inflammatory activities, but specific data for this compound are unavailable.
Thiazolo[2,3-c][1,2,4]triazole-Based Analogues (Compounds 26–32)
- Key Differences :
- Core heterocycle: Thiazolo-triazole instead of isoxazole.
- Substituents: Varied groups (e.g., morpholine, thiomorpholine) on the phenylacetamide.
- Properties :
- Anti-infective activity: Compounds with morpholine substituents (e.g., Compound 27 ) showed 78% yield and enhanced activity against bacterial targets compared to thiomorpholine derivatives .
- SAR Insight: Polar substituents (e.g., morpholine) improve solubility and target engagement, whereas lipophilic groups (e.g., trifluoromethylphenyl) enhance membrane permeability .
Analogues with Modified Aromatic Substituents
2-(4-Ethoxyphenyl)-N-{5-[2-fluoro-4-(morpholine-4-carbonyl)phenylamino]-1H-indazol-3-yl}acetamide
- Key Differences: Replaces 4-methoxyphenyl with 4-ethoxyphenyl. Incorporates a fluoro-morpholinocarbonylphenylamino-indazole system.
- Properties :
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide
- Key Differences :
- Substitutes methoxyphenyl with chloro-nitrobenzene and adds a methylsulfonyl group .
- Properties :
Sulfonamide-Based Analogues
2-Chloro-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide (CAS: 901397-84-0)
- Key Differences :
- Replaces the isoxazole-methyl bridge with a sulfamoylphenyl group.
- Features a chloroacetamide backbone.
- Properties: Similarity score to target compound: 0.94, indicating high structural overlap .
Data Tables
Table 1. Structural and Functional Comparison of Key Analogues
Research Findings and Implications
- Methoxy vs. Ethoxy Groups : Ethoxy substituents (e.g., in ) improve metabolic stability but may reduce solubility compared to methoxy .
- Linker Optimization : Methylene bridges (target) enhance conformational flexibility, while thioethers () or sulfonamides () alter electronic properties and target interactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
